(1-phenylcyclopropyl)methanamine
Overview
Description
(1-phenylcyclopropyl)methanamine is an organic compound with the molecular formula C10H13N It is a cyclopropane derivative where a phenyl group is attached to the cyclopropane ring via a methylamine group
Preparation Methods
The synthesis of (1-phenylcyclopropyl)methanamine typically involves the reduction of 1-Phenylcyclopropanenitrile. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction is carried out by adding LiAlH4 to a solution of 1-Phenylcyclopropanenitrile in tetrahydrofuran (THF) at 0°C . This method is efficient and widely used in laboratory settings.
Chemical Reactions Analysis
(1-phenylcyclopropyl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4).
Scientific Research Applications
(1-phenylcyclopropyl)methanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and organic compounds.
Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of (1-phenylcyclopropyl)methanamine involves its interaction with specific molecular targets. It is believed to act on certain enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but its structural features suggest potential interactions with neurotransmitter systems and other biological molecules .
Comparison with Similar Compounds
(1-phenylcyclopropyl)methanamine can be compared with other cyclopropane derivatives such as:
- 1-Phenylcyclopropylamine
- 1-Phenylcyclobutylamine
- 1-Phenylcyclopentylamine These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique three-membered ring in this compound imparts distinct chemical and physical properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(1-phenylcyclopropyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c11-8-10(6-7-10)9-4-2-1-3-5-9/h1-5H,6-8,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUEMGCALFIHXAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CN)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239451 | |
Record name | 1-(Phenylcyclopropyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935-42-2 | |
Record name | 1-Phenylcyclopropanemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935-42-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Phenylcyclopropyl)methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Phenylcyclopropyl)methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20239451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopropanemethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.093 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-(phenylcyclopropyl)methylamine interact with monoamine oxidase (MAO)?
A1: Unlike its close analogue, 1-benzylcyclopropylamine, which acts as an MAO inactivator, 1-(phenylcyclopropyl)methylamine functions as a substrate for this enzyme. [] This means that instead of binding to and inhibiting MAO, it undergoes a catalytic reaction. Specifically, MAO catalyzes the oxidation of 1-(phenylcyclopropyl)methylamine, converting it into 1-phenylcyclopropanecarboxaldehyde. [] This difference in activity highlights the impact of subtle structural variations on the interaction between molecules and their target enzymes.
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